molecular formula C16H12ClN3O B5576122 1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one

1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one

Cat. No.: B5576122
M. Wt: 297.74 g/mol
InChI Key: OVUDTTOAROPZEN-UHFFFAOYSA-N
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Description

1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a diazenyl group attached to an indole ring, which is further connected to an ethanone moiety.

Preparation Methods

The synthesis of 1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

1-{3-[(1E)-2-(4-Chlorophenyl)diazen-1-YL]-1H-indol-1-YL}ethan-1-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific diazenyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)diazenyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11(21)20-10-15(14-4-2-3-5-16(14)20)19-18-13-8-6-12(17)7-9-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDTTOAROPZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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